N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be achieved through several routes. One common method involves the reaction of 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid with acetic anhydride in the presence of a catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific application .
Comparison with Similar Compounds
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be compared with other similar compounds, such as:
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares the pyrrolidine ring structure but lacks the acetamide group, resulting in different chemical properties and applications.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: This compound has a similar acetamide group but features a benzofuran ring instead of a pyrrolidine ring, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
88263-85-8 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[2-(2-oxo-1-phenylpyrrolidine-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)20-17-10-6-5-9-15(17)18(23)16-11-12-21(19(16)24)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22) |
InChI Key |
JIGKCEOKEFIKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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